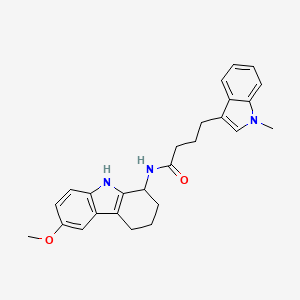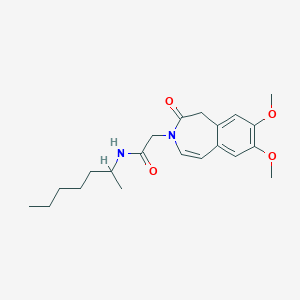![molecular formula C18H23N7OS B12158946 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(thiomorpholin-4-yl)butan-1-one](/img/structure/B12158946.png)
4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(thiomorpholin-4-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound belongs to the class of heterocyclic structures, which are well-known for their biological activity.
- It contains a pyrazole ring and a triazolopyridazine moiety, both of which have been associated with various therapeutic properties.
- Notable marketed drugs based on a 1,2,4-triazole scaffold include voriconazole (antifungal), forasartan (hypertension treatment), sitagliptin (antidiabetic), and letrozole (breast cancer treatment).
- Similarly, pyrazole-based drugs include celecoxib, deracoxib (both cyclo-oxygenase-2 inhibitors), surinabant (cannabinoid receptor antagonist), and crizotinib (ALK inhibitor).
Vorbereitungsmethoden
- The synthesis of this compound involves a one-pot, four-component method using readily available starting materials.
- Starting materials include 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, aromatic/heterocyclic aldehydes, and phenacyl bromides.
- The reaction conditions and industrial production methods can be further explored in research articles .
Analyse Chemischer Reaktionen
- The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions would depend on the specific reaction type.
- Major products formed from these reactions would vary based on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
- Research on this compound has shown promising in vitro anticoronavirus and antitumoral activity.
- Subtle structural variations on the phenyl moiety can tune biological properties toward antiviral or antitumoral effects.
- Mode-of-action studies revealed inhibition of tubulin polymerization as the antitumoral mechanism.
Wirkmechanismus
- The compound likely interacts with specific molecular targets and pathways to exert its effects.
- Detailed information on the exact mechanism would require further research.
Vergleich Mit ähnlichen Verbindungen
- While I don’t have a direct list of similar compounds, you can explore related triazoles and pyrazoles in the literature.
- Highlight the uniqueness of this compound based on its specific structure and biological activity.
Remember that this compound’s applications and properties are still an active area of research, and further studies may reveal additional insights.
Eigenschaften
Molekularformel |
C18H23N7OS |
|---|---|
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
4-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-thiomorpholin-4-ylbutan-1-one |
InChI |
InChI=1S/C18H23N7OS/c1-13-12-14(2)24(21-13)17-7-6-16-20-19-15(25(16)22-17)4-3-5-18(26)23-8-10-27-11-9-23/h6-7,12H,3-5,8-11H2,1-2H3 |
InChI-Schlüssel |
CRAGORBNEGZWAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C2=NN3C(=NN=C3CCCC(=O)N4CCSCC4)C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B12158864.png)
![(5Z)-3-(2-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12158866.png)


![N-{1-[(4-iodophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B12158891.png)
![ethyl 4-(3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B12158895.png)
![5-Chloro-8-(imidazo[1,2-a]pyrimidin-2-ylmethoxy)quinoline](/img/structure/B12158905.png)
![3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(4-methoxyphenyl)-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12158908.png)
![N-cyclohexyl-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-ylsulfanyl}acetamide](/img/structure/B12158912.png)
![ethyl (2-{[(2-phenyl-1H-indol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12158916.png)


![N'-[(Z)-(3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12158944.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B12158953.png)
